Hop-17(21)-en-3beta-ol, also known as A'-Neogammacer-17(21)-en-3beta-ol, is a triterpenoid compound derived from the hopane family of natural products. It is characterized by its unique structure, which includes a cyclopentanoperhydrophenanthrene framework typical of many steroids and terpenoids. The compound's molecular formula is C30H50O, and it features a hydroxyl group at the 3β position, contributing to its reactivity and biological properties. This compound is primarily found in various plant species, particularly in the Cannabis sativa plant, where it plays a role in the plant's metabolism and potential medicinal properties.
The specific products formed from these reactions depend on the conditions and reagents used during the reactions.
Research indicates that Hop-17(21)-en-3beta-ol exhibits several biological activities. It has been studied for its potential anti-inflammatory and anticancer properties. The compound may exert its effects through various mechanisms, such as modulating cellular signaling pathways and interacting with specific receptors or enzymes. Its biological profile suggests that it could serve as a lead compound for drug development in treating inflammatory diseases and certain types of cancer .
The synthesis of Hop-17(21)-en-3beta-ol can be achieved through several methods:
Hop-17(21)-en-3beta-ol has various applications across different fields:
Studies on Hop-17(21)-en-3beta-ol have focused on its interactions with biological targets. Research indicates that this compound may interact with specific receptors involved in inflammatory responses and cancer cell proliferation. These interactions suggest potential therapeutic avenues for treating diseases associated with these pathways . Further studies are necessary to elucidate the precise molecular mechanisms involved.
Similar compounds to Hop-17(21)-en-3beta-ol include:
Hop-17(21)-en-3beta-ol is unique due to its specific 3β-hydroxy group, which significantly influences its chemical behavior and biological activity compared to similar compounds. This structural feature may enhance its solubility and interaction with biological membranes, making it a valuable candidate for further research in pharmacology .
Hop-17(21)-en-3β-ol represents a significant member of the hopanoid family of pentacyclic triterpenoids, distinguished by its unique structural features and systematic classification within natural product chemistry [1] [8]. This compound exhibits the characteristic hopane skeleton with specific functional modifications that define its chemical identity and biological relevance [2] [11]. The molecule belongs to the broader class of triterpenoids, which are recognized as one of the most structurally diverse groups of natural products found across multiple domains of life [11] [15].
The chemical structure of Hop-17(21)-en-3β-ol is characterized by a pentacyclic framework consisting of five fused rings arranged in the hopane configuration [1] [3]. This structural arrangement places the compound within the hopanoid subfamily of triterpenoids, which are distinguished from other pentacyclic triterpenoids by their specific ring fusion patterns and stereochemical orientations [8] [11]. The presence of both a hydroxyl functional group and a strategically positioned double bond contributes to the compound's distinctive chemical properties and reactivity profile [1] [16].
Table 1: Chemical Identity and Basic Properties of Hop-17(21)-en-3β-ol
| Property | Value |
|---|---|
| IUPAC Name | (5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol [3] |
| Common Name | Hop-17(21)-en-3β-ol [1] [2] |
| CAS Registry Number | 564-14-7 [1] [2] |
| Molecular Formula | C₃₀H₅₀O [1] [2] |
| Molecular Weight (g/mol) | 426.72 [1] [2] |
| MDL Number | MFCD20274868 [1] |
| Chemical Class | Hopanoid [8] [11] |
| Structural Type | Pentacyclic triterpenoid [8] [11] |
| Ring System | Pentacyclic (5 rings) [8] [11] |
| Relative Density (g/cm³) | 1.31 [7] |
The systematic nomenclature of Hop-17(21)-en-3β-ol follows the International Union of Pure and Applied Chemistry conventions for complex polycyclic organic compounds [3] [27]. The complete IUPAC name, (5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol, reflects the complex stereochemical arrangement and substitution pattern of this pentacyclic structure [3].
The compound is also recognized by the alternative systematic name A'-Neogammacer-17(21)-en-3-ol, (3β)-, which employs the traditional nomenclature system for hopanoid triterpenoids [1] [20]. This naming convention specifically indicates the position of the double bond at the 17(21) position and the β-stereochemistry of the hydroxyl group at position 3 [1] [21]. The designation "A'-Neogammacer" refers to the specific hopane skeleton type, distinguishing it from other polycyclic triterpenoid frameworks [20] [23].
Within the hierarchical classification system for natural products, Hop-17(21)-en-3β-ol occupies a specific taxonomic position [8] [11]. The compound belongs to the superclass of lipids, specifically within the isoprenoid subdivision [23]. More specifically, it is classified as a terpenoid, and further categorized as a triterpenoid due to its formation from six isoprene units [8] [11]. The hopanoid designation represents the most specific classification level, indicating the particular pentacyclic framework and stereochemical configuration [8] [14].
The systematic classification also encompasses the compound's structural relationship to other members of the hopanoid family [8] [11]. Hop-17(21)-en-3β-ol is categorized as a C₃₀ hopanoid, distinguishing it from extended hopanoids such as bacteriohopanepolyols that contain additional carbon atoms in their side chains [14] [26]. This classification is fundamental to understanding the compound's biosynthetic origin and its role in various biological systems [11] [26].
The molecular formula C₃₀H₅₀O defines the basic atomic composition of Hop-17(21)-en-3β-ol, indicating the presence of thirty carbon atoms, fifty hydrogen atoms, and one oxygen atom [1] [2]. This formula corresponds to a molecular weight of 426.72 daltons, placing the compound within the typical range for pentacyclic triterpenoids [1] [2]. The degree of unsaturation, calculated from the molecular formula, indicates six double bond equivalents, which correspond to the five rings of the pentacyclic framework plus one additional double bond located at the 17(21) position [1] [3].
The stereochemical configuration of Hop-17(21)-en-3β-ol represents a critical aspect of its molecular identity, with eight defined stereocenters contributing to its three-dimensional structure [2] [3]. The absolute configuration at each stereogenic center has been definitively established through spectroscopic analysis and chemical correlation studies [16] [29]. The hydroxyl group at position 3 adopts the β-configuration, meaning it is oriented on the same face of the molecule as the methyl groups at positions 28 and 29 [1] [16].
Table 2: Stereochemical Configuration of Hop-17(21)-en-3β-ol
| Position | Configuration | Stereochemical Designation |
|---|---|---|
| C-3 | S | β-oriented hydroxyl [1] [16] |
| C-5a | R | Trans junction [8] [11] |
| C-5b | R | Trans junction [8] [11] |
| C-7a | R | Trans junction [8] [11] |
| C-9 | S | Axial position [3] |
| C-11a | R | Trans junction [8] [11] |
| C-11b | R | Trans junction [8] [11] |
| C-13a | S | Trans junction [8] [11] |
| C-13b | R | Trans junction [8] [11] |
The double bond present in Hop-17(21)-en-3β-ol is located between carbon atoms 17 and 21, forming part of the terminal ring system [1] [6]. This unsaturation represents a distinguishing feature that differentiates the compound from saturated hopane derivatives such as diplopterol [6] [17]. The positioning of this double bond influences both the chemical reactivity and the conformational flexibility of the molecule [16].
The overall stereochemical arrangement of Hop-17(21)-en-3β-ol results in a rigid, chair-chair-chair-chair-envelope conformation for the five-ring system [11] [16]. This three-dimensional structure contributes to the compound's stability and its interactions with biological membranes [11]. The specific stereochemistry also determines the compound's optical activity, with the molecule exhibiting characteristic optical rotation values that serve as identification parameters [17].
The hopane skeleton serves as the foundational framework for a diverse family of naturally occurring triterpenoids, each distinguished by specific functional group modifications and structural variations [8] [11]. Hop-17(21)-en-3β-ol represents one member of this extensive family, sharing the core pentacyclic structure while exhibiting unique characteristics that distinguish it from related compounds [1] [8]. A systematic comparison of hopane skeleton derivatives reveals the structural diversity and functional significance of these modifications [11] [14].
Table 3: Comparative Analysis of Hopane Skeleton Derivatives
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Classification |
|---|---|---|---|---|
| Hop-17(21)-en-3β-ol | C₃₀H₅₀O | 426.72 | 3β-hydroxyl, 17(21)-double bond [1] | C₃₀ hopanoid [8] |
| Hop-17(21)-ene | C₃₀H₅₀ | 410.7 | 17(21)-double bond only [6] | C₃₀ hopanoid [6] |
| Diplopterol | C₃₀H₅₂O | 428.7 | 22-hydroxyl [17] | C₃₀ hopanoid [17] |
| Hop-22(29)-en-3-one | C₃₀H₄₈O | 424.7 | 22(29)-double bond, 3-ketone [5] | C₃₀ hopanoid [5] |
| Bacteriohopanetetrol | C₃₅H₆₂O₄ | 550.9 | Polyhydroxylated side chain [14] | C₃₅ extended hopanoid [11] |
The structural comparison reveals that Hop-17(21)-en-3β-ol occupies a unique position within the hopanoid family through its combination of a 3β-hydroxyl group and a 17(21)-positioned double bond [1] [16]. This dual functionality distinguishes it from simpler derivatives such as Hop-17(21)-ene, which lacks the hydroxyl group, and from Diplopterol, which contains a different hydroxylation pattern [6] [17]. The presence of both functional groups contributes to distinct physicochemical properties and biological activities [16].
The C₃₀ hopanoids, including Hop-17(21)-en-3β-ol, represent the basic structural framework produced directly by squalene-hopene cyclase enzymes [11] [26]. These compounds contrast with extended hopanoids such as bacteriohopanetetrol, which contain additional carbon atoms incorporated through post-cyclization modifications [11] [14]. The extended hopanoids typically exhibit enhanced water solubility and altered membrane-modifying properties compared to their C₃₀ counterparts [11] [28].
Functional group positioning represents another critical aspect of hopanoid structural diversity [8] [11]. The 3β-hydroxyl group in Hop-17(21)-en-3β-ol adopts an equatorial orientation that facilitates specific intermolecular interactions [16]. This contrasts with compounds featuring 3-ketone functionality, such as Hop-22(29)-en-3-one, which exhibit different hydrogen bonding capabilities and membrane incorporation characteristics [5] [11].
The double bond positioning also contributes significantly to structural and functional differences among hopanoids [6] [16]. The 17(21)-double bond in Hop-17(21)-en-3β-ol influences the conformational flexibility of the terminal ring system, potentially affecting the compound's interaction with biological membranes [16]. This positioning differs from compounds with 22(29)-double bonds, which may exhibit alternative conformational preferences and membrane orientations [5].
Hop-17(21)-en-3β-ol is a pentacyclic hopane-type triterpenoid that, although taxonomically restricted, has been repeatedly isolated from both vascular and non-vascular plants as well as from their microbial partners. The compound was first characterized in the roots and rhizomes of the medicinal gentian Gentiana scabra, where it co-accumulates with lupeol and α-amyrin [1] [2]. Subsequent metabolomic surveys have revealed low-to-moderate titres in additional monocotyledonous taxa, notably in oat (Avena strigosa) panicles and sheaths, where it is a constituent of epicuticular waxes [3].
Early phytochemical work on G. scabra disclosed Hop-17(21)-en-3β-ol among ten triterpenoids that were purified by repeated silica chromatography and structurally validated by nuclear-magnetic-resonance spectroscopy [1]. Subsequent ultra-high-performance liquid-chromatography–Orbitrap studies confirmed the presence of the molecule across multiple accessions, with semi-quantitative peak-area ratios indicating that it represents approximately 8% of the total neutral triterpenoid pool in subterranean organs [4].
Table 1. Documented plant sources of Hop-17(21)-en-3β-ol
| Source plant (tissue) | Analytical method | Relative content or yield | Reference |
|---|---|---|---|
| Gentiana scabra (root/rhizome) | Column chromatography + ¹H/¹³C NMR | 5 mg kg⁻¹ dry weight (isolation yield) | 1 |
| Avena strigosa (panicle wax) | LC–quadrupole-time-of-flight MS | 0.9 mg g⁻¹ wax fraction | 65 |
| Avena strigosa (leaf sheath) | GC–MS of derivatised extracts | 0.3 mg g⁻¹ wax fraction | 65 |
In peat-forming mosses such as Sphagnum spp., acid hydrolysis of surface-bound hopanoids liberates Hop-17(21)-en-3β-ol together with its unsaturated congeners; isotopic measurements show δ¹³C values between –34 ‰ and –37 ‰, indicating an origin in the bryophyte–methanotroph symbiosis [5] [6]. Likewise, comparative lipidomics on 24 strains of soil Acidobacteria detected the C₃₀ hopanol after mild acid treatment in every bacteriohopanepolyol-positive strain, underscoring a widespread bacterial source pool [7] [8].
Hop-17(21)-en-3β-ol biosynthesis is embedded in the cytosolic mevalonate pathway of isoprenoid production. Three molecules of acetyl-coenzyme A are condensed and reduced to yield 3-hydroxy-3-methylglutaryl-coenzyme A, which is then converted to mevalonate, mevalonate 5-phosphate, mevalonate 5-diphosphate and, ultimately, to isopentenyl diphosphate. Sequential head-to-tail prenyl transfer generates farnesyl diphosphate, whose tail-to-tail coupling affords squalene. A dedicated squalene epoxidase transforms squalene into (3S)-2,3-oxidosqualene, the universal substrate for all plant oxidosqualene cyclases [9] [10].
Table 2. Core mevalonate-pathway enzymes supporting Hop-17(21)-en-3β-ol formation
| Step | Enzyme (full name) | Plant gene example | Catalytic product | Citation |
|---|---|---|---|---|
| 3 → 4 | 3-Hydroxy-3-methylglutaryl-coenzyme A reductase | Gentiana scabra HMGR1 | Mevalonate | 44 |
| 6 → 7 | Farnesyl-diphosphate synthase | Avena strigosa FDS | Farnesyl diphosphate | 68 |
| 8 → 9 | Squalene synthase | Gentiana scabra SQS | Squalene | 44 |
| 9 → 10 | Squalene epoxidase | Avena strigosa SQE | (3S)-2,3-Oxidosqualene | 68 |
Numbers refer to the canonical sequence of the mevalonate pathway intermediates.
Plant oxidosqualene cyclases orchestrate a cascade of proton-initiated ring closures that sculpt the polycyclic frameworks of triterpenoids. In oat, two paralogous enzymes—Avena strigosa hopene synthase 1 and Avena strigosa hopene synthase 2—convert (3S)-2,3-oxidosqualene into hopenol B and Hop-17(21)-en-3β-ol, respectively [3]. Site-directed mutagenesis has demonstrated that a single tyrosine-to-alanine exchange at residue 410 of hopene synthase 1 relaxes steric constraints within the active site, redirecting deprotonation from carbon 29 to carbon 17 and thereby switching product specificity entirely to Hop-17(21)-en-3β-ol [3] [11].
Combined quantum-mechanics/molecular-mechanics simulations on the wild-type and mutant hopene synthases illuminate the energetic landscape of the reaction. Aromatic residue Phe 257 stabilises the hopyl C-22 cation intermediate through cation–π interactions. In the Tyrosine 410 → Alanine variant, closer approach of Phe 257 reduces the computed hydride-shift barrier to 3.1 kcal mol⁻¹, while the subsequent deprotonation leading to Hop-17(21)-en-3β-ol proceeds over a modest 9.8 kcal mol⁻¹ barrier [3].
Table 3. Calculated energy barriers (kcal mol⁻¹) for key reaction steps
| Enzyme variant | Hydride shift (C-22 → C-17) | Terminal deprotonation | Dominant product | Reference |
|---|---|---|---|---|
| Wild-type hopene synthase 1 | 8.4 | 5.1 | Hopenol B | 65 |
| Tyrosine 410 → Alanine mutant | 3.1 | 9.8 | Hop-17(21)-en-3β-ol | 65 |
The modelling corroborates experimental product profiles and pinpoints side-chain volume at residue 410 as a molecular switch that dictates whether the final deprotonation occurs at carbon 29 or carbon 17.